molecular formula C8H14O B12896190 (3-Methylidenecyclohexyl)methanol CAS No. 21368-12-7

(3-Methylidenecyclohexyl)methanol

Cat. No.: B12896190
CAS No.: 21368-12-7
M. Wt: 126.20 g/mol
InChI Key: NUYQGTBSJUSQJU-UHFFFAOYSA-N
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Description

(3-Methylenecyclohexyl)methanol is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexane, featuring a methylene group attached to the third carbon of the cyclohexane ring and a hydroxyl group attached to the methylene carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylenecyclohexyl)methanol typically involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Water or ethanol

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: Industrial production of (3-Methylenecyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts may also be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Methylenecyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form cyclohexylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.

    Reduction: Cyclohexylmethanol.

    Substitution: Cyclohexylmethyl halides.

Scientific Research Applications

(3-Methylenecyclohexyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methylenecyclohexyl)methanol involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include:

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the methylene group.

    Cyclohexanone: Similar ring structure but contains a ketone group instead of a hydroxyl group.

    Cyclohexanecarboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness: (3-Methylenecyclohexyl)methanol is unique due to the presence of both a methylene group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

21368-12-7

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(3-methylidenecyclohexyl)methanol

InChI

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h8-9H,1-6H2

InChI Key

NUYQGTBSJUSQJU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC(C1)CO

Origin of Product

United States

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